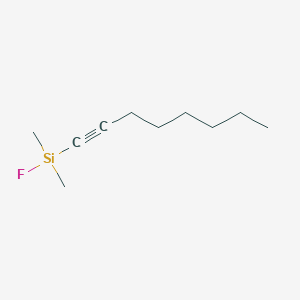
Fluoro(dimethyl)(oct-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)(oct-1-yn-1-yl)silane is a chemical compound with the molecular formula C₁₀H₁₉FSi It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and an oct-1-yn-1-yl group
Preparation Methods
The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: The triple bond in the oct-1-yn-1-yl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Fluoro(dimethyl)(oct-1-yn-1-yl)silane can be compared with other similar compounds such as:
- Dimethylfluoro(1-octynyl)silane
- Trimethylfluorosilane
- Fluorotrimethylsilane
These compounds share similar structural features but differ in the number and type of substituents on the silicon atom. This compound is unique due to the presence of the oct-1-yn-1-yl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
665012-70-4 |
|---|---|
Molecular Formula |
C10H19FSi |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
fluoro-dimethyl-oct-1-ynylsilane |
InChI |
InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3 |
InChI Key |
ZTRQUASAUNMDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















